molecular formula C7H10BrN3 B8096932 (R)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole

(R)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole

Cat. No.: B8096932
M. Wt: 216.08 g/mol
InChI Key: SPBLSBDLHRGAEG-SSDOTTSWSA-N
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Description

(R)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole is a brominated pyrazole derivative with a pyrrolidine ring attached to the pyrazole core

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-bromopyrazole and (R)-3-aminopyrrolidine as starting materials.

  • Reaction Conditions: The reaction is usually carried out in a solvent such as dichloromethane or ethanol, under reflux conditions. A base such as triethylamine may be used to neutralize the by-products.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to enhance efficiency and yield. Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.

  • Coupling Reactions: Palladium-catalyzed coupling reactions can be used to introduce various functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

  • Reduction: Lithium aluminum hydride, sodium borohydride, methanol.

  • Substitution: Sodium iodide, acetone, heat.

  • Coupling Reactions: Palladium catalysts, phosphine ligands, organic solvents.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones.

  • Reduction: Alcohols, amines.

  • Substitution: Iodides, sulfonates.

  • Coupling Reactions: Biaryls, heteroaryls.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It has shown potential as a bioactive molecule in various biological assays, including enzyme inhibition and receptor binding studies. Medicine: Research is ongoing to explore its use as a lead compound in drug discovery, particularly for its potential anti-inflammatory and anticancer properties. Industry: It is used in the development of new materials and catalysts due to its unique chemical properties.

Mechanism of Action

The mechanism by which (R)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. In receptor binding studies, it may interact with specific receptors, triggering a biological response. The molecular targets and pathways involved vary based on the biological context.

Comparison with Similar Compounds

  • 4-Bromo-1-methyl-1H-pyrazole: Similar structure but with a methyl group instead of a pyrrolidine ring.

  • 4-Bromopyrazole: A simpler brominated pyrazole without the pyrrolidine ring.

  • Indole derivatives: Contains an indole nucleus, which is structurally different but shares some biological activities.

Uniqueness: (R)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole is unique due to the presence of the pyrrolidine ring, which can impart different chemical and biological properties compared to its analogs.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development may uncover new uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

4-bromo-1-[(3R)-pyrrolidin-3-yl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3/c8-6-3-10-11(5-6)7-1-2-9-4-7/h3,5,7,9H,1-2,4H2/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBLSBDLHRGAEG-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1N2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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